Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound “Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. It contains several functional groups, including an amide group (benzamido), a carboxylate ester group (ethyl carboxylate), and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without specific data or a known compound to reference, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The pyridazine ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amide and ester could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a compound closely related to the queried chemical, has been utilized in synthesizing new pyrido and pyrimidine derivatives. These compounds have shown promising antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Pharmacological Screening
Similarly, derivatives synthesized from ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-carboxylates have been evaluated for antimicrobial activity against various bacterial and fungal strains. These compounds displayed significant antimicrobial activity, indicating their potential in treating infections (Dey et al., 2022).
Anticancer Activity
The compound has also served as a precursor in the synthesis of novel heterocycles with potential anticancer activity. Thiophene incorporated thioureido substituents derived from related compounds have shown potent activity against the colon HCT-116 human cancer cell line, highlighting a possible route for cancer therapy development (Abdel-Motaal, Alanzy, & Asem, 2020).
Heterocyclic Synthesis
In the field of organic chemistry, these compounds are instrumental in synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This wide range of heterocyclic compounds is essential for developing new materials and pharmaceuticals (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Herbicidal Activities
Furthermore, novel pyridazine derivatives synthesized from related compounds have been evaluated for their herbicidal activities. Some of these compounds exhibited potent herbicidal activities, suggesting their application in agricultural pest management (Xu et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[(3-methylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-3-28-21(27)19-17(22-20(26)15-9-7-8-14(2)12-15)13-18(25)24(23-19)16-10-5-4-6-11-16/h4-13H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHGZARYFNMADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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